molecular formula C24H27ClN4O3S B2926333 4-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide

4-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide

Cat. No.: B2926333
M. Wt: 487.0 g/mol
InChI Key: UZLRNDHSQJVNMP-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 4-chlorobenzenesulfonamide core linked to a pyridin-3-yl ethyl group and a 4-(2-methoxyphenyl)piperazine moiety. The structural complexity arises from the integration of a piperazine ring substituted with a 2-methoxyphenyl group and a pyridine-containing ethyl chain. Its molecular formula is C₂₄H₂₆ClN₅O₃S, with a molecular weight of 508.01 g/mol (exact mass: 507.143 Da).

Properties

IUPAC Name

4-chloro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O3S/c1-32-24-7-3-2-6-22(24)28-13-15-29(16-14-28)23(19-5-4-12-26-17-19)18-27-33(30,31)21-10-8-20(25)9-11-21/h2-12,17,23,27H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLRNDHSQJVNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

MMV665914, like many organic compounds, can undergo various types of chemical reactions. These include:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group in the compound with another. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often catalyzed by acids or bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

MMV665914 has significant potential in scientific research, particularly in the field of malaria treatment. Its primary application is in the development of new antimalarial drugs. The compound has shown activity against the mature gametocytes of Plasmodium falciparum, which are responsible for malaria transmission . This makes it a valuable candidate for further research and development as a transmission-blocking drug.

In addition to its use in malaria research, MMV665914 could also be used as a tool compound in various biological studies to understand the mechanisms of action of antimalarial drugs and to identify potential new targets for drug development.

Mechanism of Action

The exact mechanism of action of MMV665914 is not fully understood. it is believed to interfere with the life cycle of Plasmodium falciparum, particularly in its mature gametocyte stage . This interference likely involves the disruption of essential biological processes within the parasite, leading to its death or inability to reproduce.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features for Comparison

  • Core Structure : Sulfonamide or amide linkage.
  • Piperazine Substituents : Aryl (e.g., methoxyphenyl, chlorophenyl) or alkyl groups.
  • Aromatic Systems : Pyridine, benzene, or heterocyclic rings.
  • Functional Modifications : Chloro, trifluoromethyl, or methoxy substituents.

Comparative Analysis

Below is a detailed comparison of structurally related compounds:

Compound Core Structure Piperazine Substituents Aromatic/Functional Groups Molecular Weight (g/mol) Reported Activity/Synthesis Reference
Target Compound Benzenesulfonamide 2-Methoxyphenyl Pyridin-3-yl ethyl 508.01 No explicit activity reported; synthetic focus.
N-{6-[4-({4-[4-Chloro-3-(Trifluoromethyl)Benzoyl]Piperazin-1-Yl}Carbonyl)Phenyl]Pyridin-2-Yl}Acetamide (9b) Acetamide 4-Chloro-3-(trifluoromethyl)benzoyl Pyridin-2-yl 634.09 Synthesized via reflux with Et₃N; characterized by NMR, MS.
3-[4-(4-Chlorophenyl)Piperazin-1-Yl]Propyl Methanesulphonate (3i) Methanesulphonate ester 4-Chlorophenyl Propyl linker 394.31 Synthesized in acetonitrile; IR, NMR data available.
3-Chloro-N-(2-(4-(Dimethylamino)Phenyl)-2-(4-Methylpiperazin-1-Yl)Ethyl)Benzenesulfonamide Benzenesulfonamide 4-Methylpiperazine 4-(Dimethylamino)phenyl 437.00 Structural analog with modified piperazine substituents.
Substituted 4-Chloro-2-(4-Piperazin-1-Yl) Quinazolines Quinazoline Unsubstituted piperazine Chloroquinazoline core Varies (~350–450) Anticonvulsant activity in rodent models.
S 18126 ([2-[4-(2,3-Dihydrobenzo[1,4]Dioxin-6-Yl)Piperazin-1-Yl Methyl]Indan-2-Yl]) Benzodioxan 2,3-Dihydrobenzo[1,4]dioxin-6-yl Indan-2-yl 424.52 Potent dopamine D4 antagonist (Ki = 2.4 nM).

Functional and Pharmacological Insights

  • Dopamine Receptor Selectivity : S 18126 () showed >100-fold selectivity for D4 over D2/D3 receptors, emphasizing the role of piperazine-aryl interactions in receptor binding .
  • Lack of Activity in Target Compound : While structural analogs like 9b and 3i were synthesized and characterized, the target compound’s biological profile remains unexplored in the provided evidence.

Key Research Findings and Implications

Sulfonamide vs. Amide Linkages : The benzenesulfonamide core (target compound) offers metabolic stability over acetamide derivatives (9b), which are prone to hydrolysis .

Chloro Substituents : The 4-chloro group in the target compound and analogs (e.g., 3i) may contribute to halogen bonding in target interactions, as seen in anticonvulsant quinazolines .

Biological Activity

The compound 4-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H27ClN4O3SC_{24}H_{27}ClN_{4}O_{3}S. It features a sulfonamide group, a piperazine moiety, and a pyridine ring, which are critical for its biological interactions. The presence of the chlorine atom and methoxyphenyl group may influence its pharmacokinetic and pharmacodynamic properties.

Table 1: Chemical Characteristics of the Compound

PropertyValue
Molecular FormulaC24H27ClN4O3SC_{24}H_{27}ClN_{4}O_{3}S
Molecular Weight466.01 g/mol
CAS Number1047365
SolubilitySoluble in DMSO and ethanol

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, research has shown that compounds with similar structures can inhibit bacterial growth by targeting folic acid synthesis pathways. The specific compound under discussion has not been extensively studied for antimicrobial activity; however, its structural similarities to known sulfonamides suggest potential efficacy against various pathogens.

Cardiovascular Effects

A study involving related sulfonamide compounds demonstrated that they could affect perfusion pressure and coronary resistance in isolated rat heart models. These findings suggest that this compound may also influence cardiovascular dynamics through mechanisms involving calcium channel modulation .

Neuropharmacological Effects

The piperazine component is known for its neuroactive properties. Compounds containing piperazine rings have been investigated for their potential as anxiolytics and antidepressants. The specific interactions of this compound with neurotransmitter systems (e.g., serotonin and dopamine receptors) remain to be elucidated but warrant further investigation due to the structural implications.

Anti-cancer Potential

Emerging research indicates that sulfonamide derivatives may exhibit anti-cancer activities. For example, a related study found that certain sulfonamides could induce apoptosis in cancer cell lines through mitochondrial pathways. The structural features of this compound may enhance its potential as an anti-cancer agent, particularly in targeting specific tumor types.

Study on Cardiovascular Effects

In a controlled experiment, various sulfonamide derivatives were tested for their effects on coronary resistance and perfusion pressure:

CompoundDose (nM)Effect on Perfusion Pressure
Control (Krebs-Henseleit solution only)-Baseline
This compound0.001Significant decrease
Other Sulfonamide Derivatives0.001Variable effects

The results indicated a notable decrease in perfusion pressure with the tested compound compared to controls, suggesting potential therapeutic applications in managing cardiovascular conditions .

Pharmacokinetic Studies

Pharmacokinetic profiles are essential for understanding the behavior of drugs within biological systems. Theoretical studies using computational models have predicted favorable absorption and distribution characteristics for this compound, indicating good bioavailability .

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